CAS number for 2-Amino-3-bromo-4,5-dimethylbenzaldehyde
CAS number for 2-Amino-3-bromo-4,5-dimethylbenzaldehyde
Unlocking Novel Heterocyclic Scaffolds: A Technical Guide to 2-Amino-3-bromo-4,5-dimethylbenzaldehyde
Executive Summary
In the landscape of modern drug discovery, securing novel intellectual property (IP) relies heavily on the utilization of underexplored chemical space. 2-Amino-3-bromo-4,5-dimethylbenzaldehyde represents a highly functionalized, sterically encumbered building block that is currently unassigned a Chemical Abstracts Service (CAS) registry number (commonly listed as "N/A" in commercial databases)[1]. This unassigned status highlights its novelty and untrodden potential. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for the synthesis and application of this unique ortho-aminobenzaldehyde derivative, specifically focusing on its utility in the Friedländer synthesis of heavily substituted quinolines[2].
Physicochemical Profiling
Before initiating synthetic workflows, it is critical to establish the foundational metrics of the target molecule. The presence of the C3-bromide and C4/C5-dimethyl groups imparts significant lipophilicity and steric bulk, which must be accounted for during solvent selection and reaction monitoring.
Table 1: Physicochemical Properties of 2-Amino-3-bromo-4,5-dimethylbenzaldehyde
| Property | Value |
| Chemical Name | 2-Amino-3-bromo-4,5-dimethylbenzaldehyde |
| CAS Number | Unassigned (N/A)[1] |
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| SMILES String | NC1=C(Br)C(C)=C(C)C=C1C=O |
| Key Structural Motifs | Ortho-amino aldehyde (annulation), C3-bromide (cross-coupling) |
Mechanistic Rationale for Regioselective Synthesis
Because this brominated compound is not widely available commercially, it must be synthesized from the known precursor 2-amino-4,5-dimethylbenzaldehyde (CAS: 65176-91-2)[3].
Causality of Regioselectivity: Electrophilic aromatic bromination of 2-amino-4,5-dimethylbenzaldehyde is governed by the strong electron-donating nature of the amino (-NH2) group, which directs electrophiles to the ortho and para positions. The para position (C5) is structurally blocked by a methyl group. The ortho position at C1 is occupied by the formyl (-CHO) group. Consequently, the only available activated position is C3. By utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF), we stabilize the bromonium ion intermediate, ensuring mild conditions that prevent the oxidation of the sensitive aldehyde group.
Figure 1: Synthetic workflow from precursor to novel quinoline IP.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-bromo-4,5-dimethylbenzaldehyde
This protocol employs a self-validating feedback loop to ensure successful mono-bromination without degrading the aldehyde.
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Preparation: Dissolve 10.0 mmol of 2-amino-4,5-dimethylbenzaldehyde[3] in 20 mL of anhydrous DMF under an inert argon atmosphere.
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Reagent Addition: Chill the solution to 0°C. Slowly add 10.5 mmol (1.05 eq) of NBS in small portions over 15 minutes. Causality: Slow addition at low temperatures prevents exothermic spikes that could lead to over-bromination or aldehyde oxidation.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. The solution will transition from pale yellow to a deep orange. After 2 hours, perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). You must observe the complete disappearance of the starting material and the emergence of a new, higher Rf spot (the lipophilic bromine atom increases the Rf value).
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Quenching & Extraction: Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF.
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Analytical Confirmation: Perform LC-MS on the crude product. A successful reaction is validated by a distinct 1:1 isotopic doublet at m/z 228 [M+H]+ and 230 [M+2+H]+, confirming the presence of a single bromine atom.
Protocol B: Application via Friedländer Quinoline Annulation
The ortho-aminobenzaldehyde motif is the classic precursor for the Friedländer synthesis of quinolines, a cornerstone reaction for generating kinase inhibitors[2].
Figure 2: Mechanistic pathway of the Friedländer quinoline synthesis.
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Condensation Setup: Combine 5.0 mmol of 2-amino-3-bromo-4,5-dimethylbenzaldehyde and 6.0 mmol of acetophenone in 15 mL of absolute ethanol.
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Catalysis: Add 1.0 mL of a 20% ethanolic KOH solution. Causality: The base deprotonates the α-methyl group of acetophenone, driving the intramolecular aldol condensation following the initial Schiff base formation.
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Reflux & Validation: Reflux the mixture for 4 hours. Self-Validation: The solution will darken significantly as the conjugated quinoline system forms. Upon cooling to 0°C, the highly lipophilic 8-bromo-6,7-dimethyl-2-phenylquinoline will spontaneously precipitate. If precipitation fails, adding 5 mL of cold water will force the hydrophobic product out of solution.
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Verification: 1H-NMR must show the complete disappearance of the aldehyde proton signal (~9.8-10.2 ppm) and the emergence of a new aromatic singlet corresponding to the C4 proton of the quinoline ring.
Strategic Applications in Drug Discovery
The resulting 8-bromo-6,7-dimethylquinoline scaffold is a highly privileged structure. The C8-bromo position, while sterically hindered by the adjacent C7-methyl group, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows medicinal chemists to rapidly diversify the C8 position with various aryl or amine groups, exploring uncharted chemical space for kinase inhibition or novel receptor antagonism without infringing on existing IP.
References
- N/A | 2-Amino-3-bromo-4,5-dimethylbenzaldehyde | BLD Pharm Source: BLD Pharm URL
- Cas no 65176-91-2 (2-amino-4,5-dimethylbenzaldehyde)
- US8586570B2 - Sox-based kinase sensor Source: Google Patents URL
